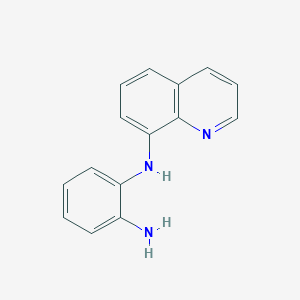
1,2-Benzenediamine, N-8-quinolinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-苯二胺, N-8-喹啉基-: 是一种将 1,2-苯二胺和喹啉的结构特征结合在一起的化合物。该化合物因其独特的化学性质和在化学、生物学和医药等各个领域的潜在应用而受到高度关注。其结构中同时存在苯二胺和喹啉部分,使其具有多样化的反应性和功能性。
准备方法
合成路线和反应条件
1,2-苯二胺, N-8-喹啉基- 的合成通常涉及用喹啉衍生物对 1,2-苯二胺进行官能化。一种常见的方法包括用 1,2-苯二胺对喹啉衍生物进行亲核芳香取代反应。 例如,8-氯喹啉与 1,2-苯二胺在碳酸钾等碱的存在下反应,可以得到所需的产物 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高合成效率和产率。此外,产品的纯化可能涉及重结晶或色谱等技术,以确保高纯度。
化学反应分析
反应类型
1,2-苯二胺, N-8-喹啉基- 会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉基醌。
还原: 还原反应可以将硝基转化为氨基。
取代: 苯二胺和喹啉环上都可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和催化氢化。
取代: 经常使用碳酸钾等碱和二甲基甲酰胺 (DMF) 等溶剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成喹啉基醌,而取代反应可以在芳香环上引入各种官能团 .
科学研究应用
1,2-苯二胺, N-8-喹啉基- 在科学研究中具有广泛的应用:
化学: 它被用作配位化学中的配体,以及合成更复杂分子的结构单元。
生物学: 该化合物表现出生物活性,可用于研究酶抑制和受体结合。
作用机制
1,2-苯二胺, N-8-喹啉基- 的作用机制涉及它与酶和受体等分子靶标的相互作用。喹啉部分可以插入 DNA,破坏复制和转录过程。此外,苯二胺部分可以与蛋白质形成氢键和其他相互作用,影响蛋白质的功能。 这些相互作用会导致酶活性抑制和细胞途径调节 .
相似化合物的比较
类似化合物
1,2-苯二胺:
8-氨基喹啉: 该化合物包含喹啉结构,但缺少苯二胺部分。
喹啉: 一种基本的杂环芳香族有机化合物,其结构类似于苯与吡啶稠合。
独特性
1,2-苯二胺, N-8-喹啉基- 的独特性在于其结合了苯二胺和喹啉结构,赋予其独特的化学和生物性质。
生物活性
1,2-Benzenediamine, N-8-quinolinyl- (CAS No. 92554-58-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
1,2-Benzenediamine, N-8-quinolinyl- is characterized by its unique molecular structure, which contributes to its biological properties. The following table summarizes its key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C13H12N2 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1,2-Benzenediamine, N-8-quinolinyl |
| CAS Number | 92554-58-0 |
Antimicrobial Properties
Research has indicated that compounds with quinoline structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of essential enzymes involved in metabolic processes .
Anticancer Activity
1,2-Benzenediamine, N-8-quinolinyl- has been investigated for its potential anticancer properties. A study highlighted that quinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the caspase cascade. This leads to programmed cell death, which is a desirable effect in cancer therapy .
The biological activity of 1,2-benzenediamine derivatives is largely attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : These compounds may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : They can modulate receptors involved in inflammation and immune responses.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
Case Studies and Research Findings
Several studies have explored the biological effects of 1,2-benzenediamine derivatives:
- Antimicrobial Study : A study published in PubMed evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates of bacteria. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In a laboratory setting, 1,2-benzenediamine derivatives were tested against several cancer cell lines. The results demonstrated dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as anticancer agents.
- Mechanistic Insights : A mechanistic study highlighted the role of oxidative stress in mediating the anticancer effects of quinoline derivatives. The research found that these compounds could increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and cell death .
属性
CAS 编号 |
92554-58-0 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-N-quinolin-8-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2 |
InChI 键 |
GMWMTHWSVLVUJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















